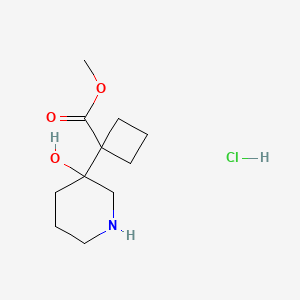
Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2137542-25-5 . It has a molecular weight of 249.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1- (3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride” and its InChI Code is "1S/C11H19NO3.ClH/c1-15-9 (13)10 (4-2-5-10)11 (14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H" . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 249.74 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthetic Strategies for Alkaloids : A study by Brosius, Overman, and Schwink (1999) showcases the utility of methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride in the synthesis of alkaloids. Their work focuses on the total synthesis of aloperine, utilizing an intramolecular Diels-Alder reaction. This compound serves as a critical intermediate, demonstrating the compound's significance in complex organic synthesis Brosius, Overman, & Schwink, 1999.
Antimicrobial Activity : Cukurovalı et al. (2002) explored the antimicrobial properties of compounds derived from cyclobutane, revealing the potential of such structures, including methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride, in creating antimicrobial agents. Their research highlights the broader applicability of cyclobutane derivatives in medicinal chemistry Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002.
Advanced Material Synthesis : Research on cocrystals by Dega-Szafran et al. (2006) indicates the role of cyclobutane derivatives in the development of materials with specialized properties. The study on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride demonstrates the potential of such compounds in material science, particularly in the formation of cocrystals with unique structural characteristics Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006.
Novel Compound Discovery
- Discovery of Novel Compounds : Li et al. (2007) isolated novel cyclobutane-type norlignans from Peperomia tetraphylla, demonstrating the diversity of natural products featuring cyclobutane cores. Such discoveries underline the importance of cyclobutane derivatives, including methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride, in the search for new bioactive compounds Li, Huang, Gong, & Tian, 2007.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-15-9(13)10(4-2-5-10)11(14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRGRPOMNPNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

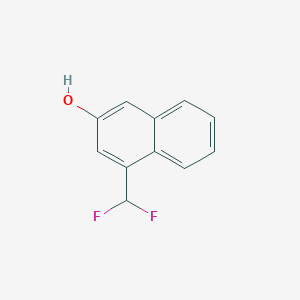

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)

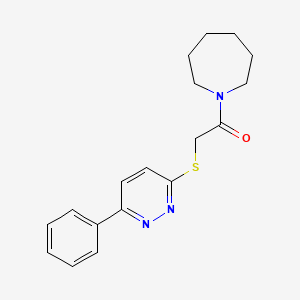
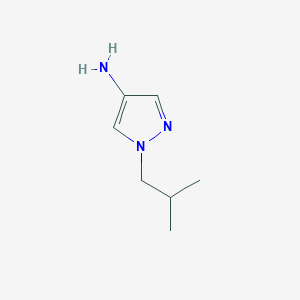

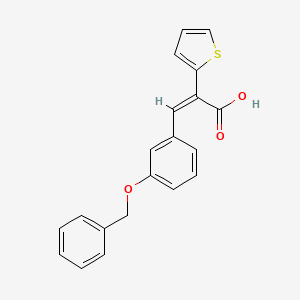
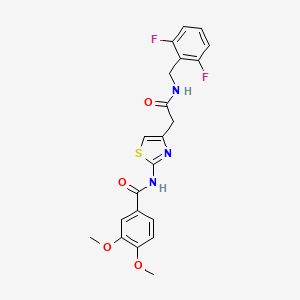
![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)
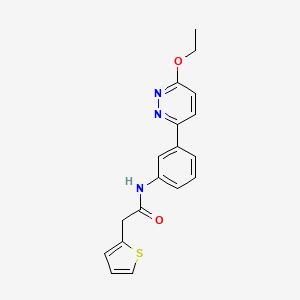
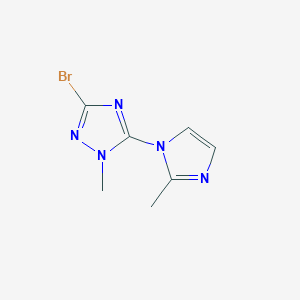
![(E)-3-(3,4-Dichloroanilino)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2952779.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)